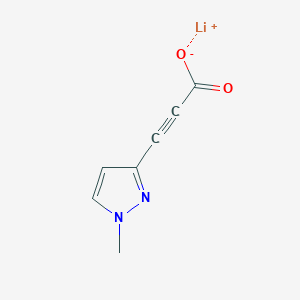

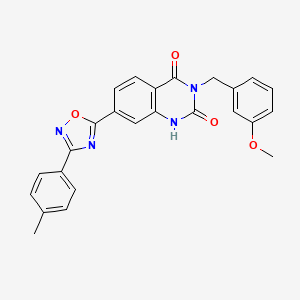

![molecular formula C31H34N2O7 B2553770 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid CAS No. 2138264-56-7](/img/structure/B2553770.png)

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan carboxylic acids are a class of compounds that have garnered interest due to their potential applications in the pharmaceutical and polymer industries. The compound , "5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid," is a complex molecule that likely incorporates a furan carboxylic acid core with additional functional groups that may enhance its chemical properties and potential applications.

Synthesis Analysis

The synthesis of furan carboxylic acids can be achieved through various methods, including enzyme-catalyzed reactions. For instance, a dual-enzyme cascade system involving galactose oxidase (GOase) and alcohol dehydrogenases (ADHs) has been developed for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF). This system utilizes the byproduct H2O2 for the regeneration of oxidized nicotinamide cofactors, which are necessary for the oxidation steps in the synthesis process .

Molecular Structure Analysis

The molecular structure of furan carboxylic acid derivatives can be complex, and structural data are essential for understanding their properties and potential as antimycobacterial agents. For example, the crystal structure of a fluorinated ester derivative of 5-phenyl-furan-2-carboxylic acid has been analyzed to provide insights into the structural characteristics of these compounds .

Chemical Reactions Analysis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is a common protecting group used in the synthesis of various organic molecules, including peptides. It is particularly useful because it can be removed under mild base conditions without affecting other sensitive functional groups. This property makes it an excellent choice for protecting hydroxy groups during complex synthetic procedures .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acids and their derivatives are influenced by their molecular structure. For example, the presence of substituents such as the Fmoc group can affect the molecule's reactivity, solubility, and overall stability. The specific properties of "5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid" would need to be determined through experimental studies, including NMR, HRMS, and possibly X-ray crystallography .

Scientific Research Applications

Protecting Group for Hydroxy-Groups in Synthesis :

- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound, is used for protecting hydroxy-groups in conjunction with acid- and base-labile protecting groups. It can be conveniently removed by triethylamine, making it valuable in synthesizing complex molecules like octathymidylic acid fragments (Gioeli & Chattopadhyaya, 1982).

Enzyme-Catalyzed Synthesis of Furan Carboxylic Acids :

- Furan carboxylic acids, similar in structure to the given compound, are synthesized using enzyme cascades. These acids are significant in the pharmaceutical and polymer industries. This synthesis demonstrates the compound's relevance in biotechnological applications (Jia et al., 2019).

Spectral Study of Furan Ring Containing Organic Ligands :

- Compounds with furan rings, like the one , are studied for their spectral properties and potential applications in chelation and antimicrobial activities. These studies highlight the compound's importance in developing new materials and drugs (Patel, 2020).

Solid Phase Peptide Synthesis :

- The Fmoc group in the compound is extensively used in solid-phase peptide synthesis. Its application has been crucial in synthesizing biologically active peptides and small proteins, showcasing its significance in protein and peptide research (Fields & Noble, 2009).

Synthesis of Furan Derivatives from Endophytic Fungi :

- New furan derivatives, similar to the compound , are synthesized from mangrove-derived endophytic fungi. These studies are essential for discovering novel compounds with potential pharmaceutical or industrial applications (Chen et al., 2017).

Physicochemical Properties in Medical Conditions :

- Studies on similar furan carboxylic acids, like the one provided, help understand their role in medical conditions such as uraemia. This highlights the importance of such compounds in biomedical research (Costigan, Gilchrist, & Lindup, 1996).

properties

IUPAC Name |

5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O7/c1-31(2,3)40-29(36)32-16-8-9-20(17-32)33(18-21-14-15-27(39-21)28(34)35)30(37)38-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h4-7,10-15,20,26H,8-9,16-19H2,1-3H3,(H,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQVQHPYMDDMPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N(CC2=CC=C(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3a,6a-Dimethyl-5-prop-2-enoyl-4,6-dihydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2553688.png)

![Dimethyl 5-[(chloroacetyl)amino]isophthalate](/img/structure/B2553691.png)

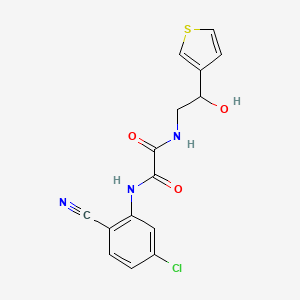

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea](/img/structure/B2553692.png)

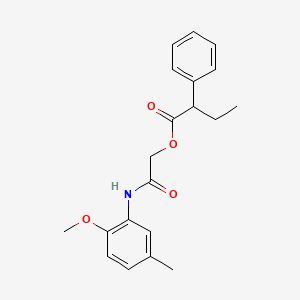

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2553696.png)

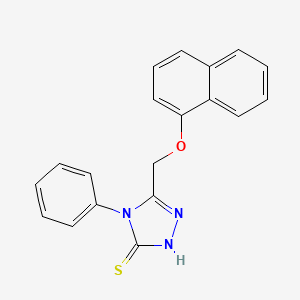

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2553698.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2553704.png)

![3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553707.png)

![N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553708.png)